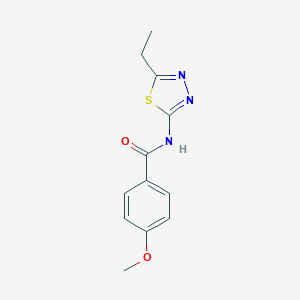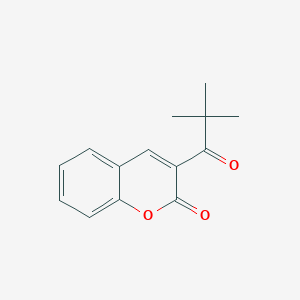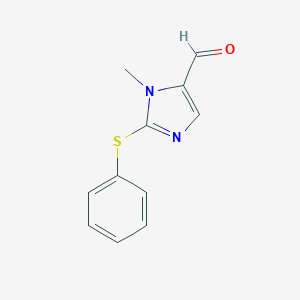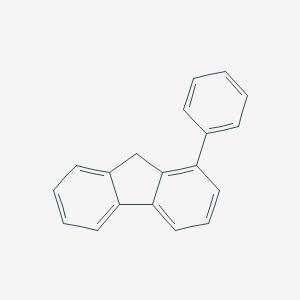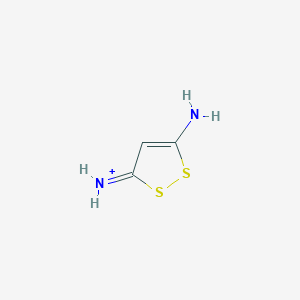![molecular formula C23H19NO4 B289784 Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, also known as DMQD, is a chemical compound with potential applications in scientific research. DMQD belongs to the family of quinolizine derivatives and has been synthesized by various methods.
Wirkmechanismus
The mechanism of action of Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate is not well understood. However, it has been suggested that Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate may exert its antitumor activity by inducing apoptosis in cancer cells. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, suggesting that it may have anti-inflammatory activity.
Biochemical and Physiological Effects
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to have a variety of biochemical and physiological effects. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to have analgesic activity and to exhibit fluorescence in the presence of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to exhibit a variety of biological activities, making it a useful tool for studying various physiological processes. However, Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate also has some limitations. Its mechanism of action is not well understood, and it may exhibit some toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate. One area of research could focus on elucidating the mechanism of action of Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate. Another area of research could focus on developing new synthetic methods for Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate and its derivatives. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate could also be studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate could be studied for its potential use in the treatment of various diseases, such as cancer and inflammation.
Conclusion
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate is a chemical compound with potential applications in scientific research. It can be synthesized by various methods and has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has several advantages for lab experiments, including its simplicity of synthesis and its biological activities. However, its mechanism of action is not well understood, and it may exhibit some toxicity at high concentrations. There are several future directions for research on Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, including elucidating its mechanism of action, developing new synthetic methods, and studying its potential use in the treatment of various diseases.
Synthesemethoden
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate can be synthesized by various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, an aldehyde or ketone, and a formaldehyde in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been synthesized using a one-pot three-component reaction involving an aldehyde, an amine, and an isocyanide.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C23H19NO4 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate |
InChI |
InChI=1S/C23H19NO4/c1-14-17-11-7-8-12-24(17)18-13-16(22(25)27-2)20(23(26)28-3)21(18)19(14)15-9-5-4-6-10-15/h4-13H,1-3H3 |
InChI-Schlüssel |
TXYUKFXMRKODMT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C3=CC(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=C2C=CC=CN2C3=CC(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



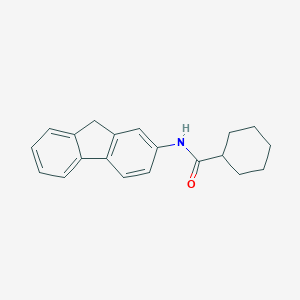

![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
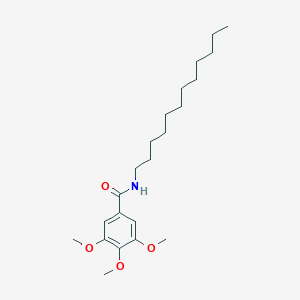

![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)


